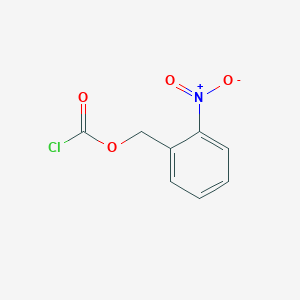

o-Nitrobenzyl chloroformate

Description

Properties

Molecular Formula |

C8H6ClNO4 |

|---|---|

Molecular Weight |

215.59 g/mol |

IUPAC Name |

(2-nitrophenyl)methyl carbonochloridate |

InChI |

InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 |

InChI Key |

PDWUDQKIQYSAEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

O-nitrobenzyl (o-NB) derivatives are photolabile groups increasingly utilized in polymer chemistry, materials science, and organic synthesis . These compounds, particularly o-nitrobenzyl chloroformate and its derivatives, play a crucial role in various applications due to their ability to alter properties upon irradiation .

Photodegradable Hydrogels and Networks

O-NB-based cross-linkers are used in the creation of photodegradable hydrogels, which are of interest in biochemistry and biomaterials . These hydrogels are commonly used as scaffolds in tissue engineering and drug delivery . For example, o-NB-based cross-linkers have been used to cross-link hydrophilic poly(ethylene glycol) chains .

Functionalization in Copolymers

O-NB derivatives are utilized for side chain functionalization in block copolymers, allowing for alteration of the copolymer properties through irradiation .

Thin Film Patterning

O-NB derivatives are used in thin film patterning .

Self-Assembled Monolayers

O-NB derivatives are used for self-assembled monolayers .

Photocleavable Block Copolymers

O-NB derivatives are incorporated into photocleavable block copolymers .

Bioconjugates

O-NB derivatives are used in photocleavable bioconjugates .

Protecting Groups

The ortho-nitrobenzyl (ONB) group protects a range of functional groups including amines, carboxylic acids, and phosphates .

Caged Compounds

O-NB derivatives are used to develop caged light-responsive ion carriers such as Ca2+ and Mg2+ ionophores and cryptands .

Drug Delivery Systems

O-NB derivatives are utilized in photoactivated prodrugs and drug delivery systems . For example, Zhao and co-workers created multiresponsive (temperature and light) micelles based on o-NB by synthesizing a thermal- and light-sensitive diblock copolymer composed of a hydrophilic poly(ethylene oxide) (PEO) block and a temperature- and light-sensitive poly(ethoxytri(ethylene glycol)-acrylate-co-o-nitrobenzyl acrylate) (P(TEGEA-co-NBA)) block by ATRP .

Controlling Gene Expression

Photodeprotection of ONB-modified nucleic acids finds applications in controlling material properties and functions .

4-Nitrophenyl Chloroformate

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Phenyl Chloroformate (PhOCOCl)

- Structure/Reactivity : Lacks electron-withdrawing substituents, leading to slower solvolysis rates compared to nitro-substituted derivatives. Solvolysis follows an addition-elimination mechanism, with Grunwald-Winstein parameters l = 1.68 (solvent nucleophilicity sensitivity) and m = 0.46 (ionizing power sensitivity) .

- Applications : Primarily used in kinetic studies and as a benchmark for comparing substituent effects .

- Key Difference : Unlike o-nitrobenzyl chloroformate, phenyl chloroformate lacks photolytic cleavage functionality, limiting its use in light-triggered systems .

Benzyl Chloroformate (BnOCOCl)

- Structure/Reactivity : The benzyl group provides moderate electron-donating effects, resulting in solvolysis rates slower than nitro-substituted analogs. Its l/m ratio (2.05) suggests greater sensitivity to nucleophilicity than ionizing power .

- Applications: Commonly employed as a protecting group for amines in peptide synthesis. Cleavage requires hydrogenolysis or acidic conditions, unlike the photolytic cleavage of o-nitrobenzyl derivatives .

p-Nitrophenyl Chloroformate (p-NO₂-C₆H₄OCOCl)

- Structure/Reactivity : The para-nitro group enhances electrophilicity, leading to solvolysis rates faster than phenyl chloroformate. Grunwald-Winstein parameters (l = 1.68, m = 0.46) are identical to phenyl derivatives, indicating similar mechanistic pathways .

- Applications: Used in synthesizing active pharmaceutical ingredients (APIs) and peptide coupling agents.

Allyl and Vinyl Chloroformates (CH₂=CHCH₂OCOCl, CH₂=CHOCOCl)

- Structure/Reactivity: The allyl/vinyl groups introduce π-conjugation, accelerating solvolysis via resonance stabilization of transition states. Allyl chloroformate exhibits a bimodal rate profile in aqueous ethanol, suggesting competing mechanisms .

- Applications: Intermediate in agrochemical synthesis. Their non-aromatic structure limits use in photoresponsive systems compared to this compound .

Cyclopentyl Chloroformate (C₅H₉OCOCl)

- Structure/Reactivity : The cycloaliphatic structure increases steric hindrance, reducing reactivity toward nucleophiles.

- Applications : Utilized in API synthesis and polymerization. Its stability under physiological conditions contrasts with the light-sensitive this compound .

Comparative Data Table

Mechanistic and Application Insights

- Photolytic vs. Hydrolytic Cleavage : The o-nitrobenzyl group’s ortho-substitution enables unique photolytic cleavage, whereas other chloroformates (e.g., benzyl, phenyl) require chemical or thermal activation .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, accelerating reactions with nucleophiles. Para-substitution (p-nitro) improves stability compared to ortho-substitution, which prioritizes photolability .

- Industrial Relevance: Cyclopentyl and allyl chloroformates are favored in large-scale API synthesis due to their stability, while o-nitrobenzyl derivatives are niche tools in controlled-release technologies .

Preparation Methods

Chlorination of o-Nitrobenzyl Alcohol

The most direct route involves the reaction of o-nitrobenzyl alcohol with phosgene or its safer equivalents. CN105859625A demonstrates a scalable method where o-nitrobenzyl chloride is first synthesized via chlorination of o-nitrotoluene, followed by oxidation and subsequent reaction with chloroformate agents. Key steps include:

-

Catalytic chlorination : Activated carbon or azobisisobutyronitrile (AIBN) catalyzes the radical chlorination of o-nitrotoluene at 120–180°C under chlorine gas flow. Byproducts like o-nitrobenzal chloride are monitored via gas chromatography and minimized to <6%.

-

Recrystallization : Post-distillation residues are purified using petroleum ether, achieving >99% purity.

This method’s efficiency hinges on catalyst selection. For instance, a bromine-AIBN mixture at 140°C yields 86% o-nitrobenzyl chloride, while activated carbon-DMF combinations at 180°C achieve 83.7% productivity.

Phosgene-Mediated Chloroformate Formation

A complementary approach, detailed in the RSC publication, employs phosgene to convert o-nitrobenzyl alcohol directly into the chloroformate:

-

Reaction conditions : A solution of o-nitrobenzyl alcohol in p-dioxane is treated with 20% phosgene solution at 0–25°C.

-

Workup : Volatiles are removed under vacuum, and the crude product is stabilized with anhydrous Na₂SO₄.

This method avoids intermediate isolation, streamlining production. However, phosgene’s toxicity necessitates stringent safety protocols, including closed-system reactors and scrubbers.

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Data from CN105859625A reveal that chlorination efficiency correlates with temperature and catalyst loading (Table 1):

Table 1: Catalytic Chlorination Performance for o-Nitrobenzyl Chloride Synthesis

| Catalyst System | Temperature (°C) | Conversion (%) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Activated Carbon + DMF | 180 | 41 | 99.3 | 83.7 |

| Bromine + AIBN | 140 | 40.1 | 99.2 | 86.0 |

| Hyperis (proprietary) | 155 | 40.6 | 99.2 | 85.2 |

Higher temperatures (>150°C) accelerate radical initiation but risk decomposition, whereas lower temperatures (120–140°C) favor selectivity.

Solvent and Recrystallization

Petroleum ether emerges as the optimal recrystallization solvent, eliminating residual o-nitrotoluene and dichlorinated byproducts. Trials with ethyl acetate or hexanes resulted in lower purity (≤98%) due to co-crystallization impurities.

Analytical Characterization

Spectroscopic Validation

The RSC protocol confirms chloroformate formation via ¹H NMR :

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) quantifies residual o-nitrobenzyl alcohol (<0.5%) and dichlorinated byproducts (<1%).

Comparative Evaluation of Methods

Chlorination vs. Direct Phosgenation

Q & A

Q. What are the standard synthetic routes and purification methods for o-nitrobenzyl chloroformate in laboratory settings?

this compound is typically synthesized via selective reaction of chloroformate derivatives with o-nitrobenzyl alcohol intermediates. For example, o-nitrobenzyl alcohol can be reduced to an aniline derivative using SnCl₂, followed by reaction with a chloroformate reagent (e.g., phosgene or its derivatives) in anhydrous solvents like THF or toluene . Purification often involves column chromatography under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Storage requires airtight containers at 0–6°C to minimize decomposition .

Q. What safety protocols are critical for handling this compound?

Due to its reactivity with moisture and corrosivity, this compound must be handled under inert gas (e.g., nitrogen) in a dry, well-ventilated environment. Protective equipment (gloves, goggles, respirators) is mandatory. Storage should prioritize airtight containers in cool, dark conditions to avoid decomposition into toxic byproducts like HCl or phosgene .

Advanced Research Questions

Q. How do substituents on the benzyl ring influence the solvolysis kinetics of this compound?

Substituents like nitro or methoxy groups significantly alter solvolysis rates by modulating electron density. The extended Grunwald-Winstein equation quantifies solvent effects, where the nitro group’s electron-withdrawing nature accelerates reaction rates in nucleophilic solvents (e.g., ethanol, methanol). Mechanistic studies suggest an addition-elimination pathway, with the rate-determining step involving nucleophilic attack at the carbonyl carbon .

Q. How is this compound utilized in stimuli-responsive drug delivery systems?

This compound serves as a photolabile end-cap in nanoparticles, enabling controlled drug release. For example, poly(ethyl glyoxylate)-poly(ethylene oxide) nanoparticles functionalized with this compound undergo UV-triggered cleavage, releasing payloads. The nitro group’s absorption at specific wavelengths (e.g., 365 nm) allows precise spatiotemporal control .

Q. What role does this compound play in protecting-group strategies for antibiotic synthesis?

It is employed to protect hydroxyl or amine groups during multi-step syntheses. For instance, in synthesizing 1-azabicycloheptenone derivatives, the o-nitrobenzyl group shields reactive sites, enabling selective functionalization. Deprotection is achieved via UV irradiation or reductive conditions, preserving the core structure .

Q. What analytical methods validate the use of this compound in metabolomics?

Derivatization protocols using chloroformates (e.g., methyl or propyl chloroformate) enhance metabolite volatility for GC-MS analysis. For aqueous samples, simultaneous derivatization and microextraction improve sensitivity. Method validation includes spike-recovery tests and correlation with LC-MS/MS data to ensure accuracy .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in toxicity profiles of chloroformate derivatives?

Discrepancies in LC50 values (e.g., rodent studies showing variable lethality thresholds) arise from differences in exposure duration, solvent matrices, or analytical methods. For example, Vernot et al. (1977) reported higher LC50 values for benzyl chloroformate compared to later studies, likely due to outdated concentration measurement techniques. Researchers should prioritize recent, peer-reviewed toxicokinetic models and cross-validate using in vitro assays (e.g., V79 cell genotoxicity tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.